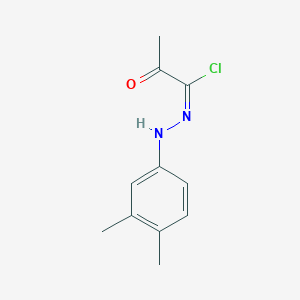

(E)-N-(3,4-dimethylphenyl)-2-oxopropanecarbohydrazonoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

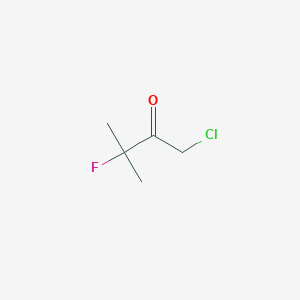

This compound is an organic molecule that contains a carbohydrazide group (-CONHNH2) and a chloride group (-Cl) attached to a carbon atom. The prefix “(E)-” indicates the configuration of the double bond in the molecule, following the Cahn-Ingold-Prelog priority rules .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate carbonyl compound with hydrazine to form the carbohydrazide group, followed by a reaction with a suitable reagent to introduce the chloride group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bond. The “(E)-” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The carbohydrazide group might be expected to exhibit reactivity similar to that of other carbonyl compounds, while the chloride group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Applications De Recherche Scientifique

Analytical Chemistry

In analytical chemistry, this compound could be used as a precursor for synthesizing chiral building blocks . These blocks are essential for creating optically active substances, which are crucial in developing drugs with specific enantiomeric properties .

Materials Science

The compound’s potential in materials science lies in its ability to form polymers with unique properties. It could be used to create high molecular weight polymers that retain the internal hydrophobic and external hydrophilic cavity structure, which is beneficial for developing new materials .

Biomedicine

In biomedicine, (E)-N-(3,4-dimethylphenyl)-2-oxopropanecarbohydrazonoyl chloride might serve as a synthetic intermediate in the production of pharmaceuticals. Its structure could be utilized to synthesize compounds with medicinal properties, such as antibacterial or anticancer agents .

Environmental Science

This compound could be involved in environmental remediation processes , such as the degradation of pollutants. Its chemical structure allows it to participate in reactions that break down toxic substances into less harmful ones .

Pharmaceutical Research

In pharmaceutical research, the compound’s role could be significant in the synthesis of drug candidates . It may help in creating compounds with better efficacy, reduced side effects, and improved stability .

Agricultural Science

For agricultural science, the compound could be used to develop nitrification inhibitors . These inhibitors are important for controlling the release of nitrogen in the soil, thus improving fertilizer efficiency and reducing environmental impact .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any products formed when it reacts or decomposes .

Orientations Futures

The future directions for research involving this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic reagent. If it has useful properties, it could be developed into a commercial product .

Propriétés

IUPAC Name |

(1E)-N-(3,4-dimethylphenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-7-4-5-10(6-8(7)2)13-14-11(12)9(3)15/h4-6,13H,1-3H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSTXWJWUQASDG-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN=C(C(=O)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/N=C(\C(=O)C)/Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,4-dimethylphenyl)-2-oxopropanecarbohydrazonoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)

![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)